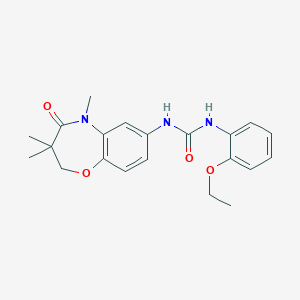
1-(2-ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea (CAS Number: 1170517-19-7) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N3O4, with a molecular weight of 383.4 g/mol. The structure comprises a benzoxazepine moiety which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 1170517-19-7 |
The biological activity of this compound is thought to involve several mechanisms:
1. Enzyme Inhibition:
Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
2. Antitumor Activity:
Research indicates that derivatives of benzoxazepine compounds exhibit cytotoxic effects against various cancer cell lines. These compounds may induce apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
3. Antioxidant Properties:
Some studies suggest that the compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells .
Antitumor Activity
In vitro studies have demonstrated that related compounds show significant antitumor activity against human tumor xenografts. For example:
- Case Study: A derivative similar to the compound was tested for cytotoxicity against breast cancer cells and showed a notable reduction in cell viability at concentrations as low as 10 µM .
Enzyme Inhibition
Research has shown that compounds with similar structural features inhibited COX enzymes effectively:
| Compound Name | IC50 (nM) | COX Selectivity Ratio |
|---|---|---|
| Compound A | 150 | 570.6 |
| Compound B | 200 | 300.0 |
This data suggests that the target compound may possess similar inhibitory capabilities.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-5-27-17-9-7-6-8-15(17)23-20(26)22-14-10-11-18-16(12-14)24(4)19(25)21(2,3)13-28-18/h6-12H,5,13H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOIQLUFLCDBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














